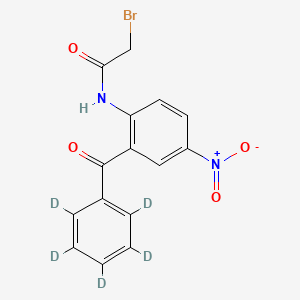

5-Nitro-2-(bromoacetamido)benzophenone-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Nitro-2-(bromoacetamido)benzophenone-d5 is a deuterated derivative of 5-Nitro-2-(bromoacetamido)benzophenone. This compound is primarily used in proteomics research and is known for its stable isotopic labeling, which aids in various analytical and biochemical studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(bromoacetamido)benzophenone-d5 involves multiple steps. The starting material is typically 5-nitro-2-aminobenzophenone, which undergoes bromination to introduce the bromoacetamido group. The deuterium labeling is achieved through specific deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the isotopic purity and consistency of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the compound meets the required specifications .

化学反应分析

Types of Reactions

5-Nitro-2-(bromoacetamido)benzophenone-d5 undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetamido group can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide or acetonitrile and temperatures ranging from room temperature to reflux.

Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride are used. Conditions involve mild temperatures and inert atmospheres.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions

Major Products Formed

Substitution: Formation of various substituted benzophenone derivatives.

Reduction: Formation of 5-amino-2-(bromoacetamido)benzophenone-d5.

科学研究应用

Biological Research Applications

1. Anti-Adhesion Studies

One significant application of 5-Nitro-2-(bromoacetamido)benzophenone-d5 is in the field of anti-adhesion research. This compound has been utilized as a probe in studies aimed at understanding the adhesion mechanisms of fungal pathogens such as Candida albicans. Research indicates that compounds like this can inhibit the adhesion of pathogens to host cells, which is a critical step in the pathogenesis of infections. For instance, studies have shown that modifications to the benzophenone structure can enhance binding affinities to cell wall components of fungi, potentially leading to new therapeutic strategies against fungal infections .

Case Study Example :

In a thesis focused on anti-adhesion ligands, researchers synthesized various derivatives of benzophenone compounds, including this compound. These derivatives were evaluated for their ability to displace yeast cells from epithelial surfaces, demonstrating varying degrees of efficacy based on structural modifications .

2. Photochemistry and Molecular Labeling

The compound's structure allows it to function effectively in photochemical applications. Specifically, the benzophenone moiety can be used in photoaffinity labeling experiments where it acts as a photoreactive probe. This application is crucial for identifying protein interactions and mapping biological pathways.

Case Study Example :

In recent research focused on single-molecule protein sequencing, this compound was incorporated into systems designed for molecular barcoding. The ability of this compound to form covalent bonds upon light activation facilitated the tagging of specific proteins for subsequent analysis .

Chemical Synthesis and Modifications

The synthesis of this compound involves several steps that can be modified to enhance yield or alter properties for specific applications. The use of copper-catalyzed reactions has been explored to create derivatives with improved biological activity or stability.

作用机制

The compound exerts its effects primarily through its interaction with proteins and enzymes. The bromoacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting the oxidative state of the target molecules .

相似化合物的比较

Similar Compounds

- 5-Nitro-2-(chloroacetamido)benzophenone

- 5-Nitro-2-(iodoacetamido)benzophenone

- 5-Nitro-2-(fluoroacetamido)benzophenone

Uniqueness

5-Nitro-2-(bromoacetamido)benzophenone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved performance in mass spectrometry and other analytical techniques .

生物活性

5-Nitro-2-(bromoacetamido)benzophenone-d5 is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, a derivative of benzophenone, is characterized by its nitro and bromoacetamido substituents, which may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is C15H11BrN2O4, with a molecular weight of approximately 373.16 g/mol. Its structure can be visualized as follows:

- Benzophenone Core : A biphenyl structure with carbonyl functionality.

- Nitro Group : An electron-withdrawing group that can enhance electrophilicity.

- Bromoacetamido Group : This moiety may facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions.

Antitumor Activity

Recent studies have indicated that benzophenone derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A comparative analysis of several benzophenone derivatives revealed:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HL-60 | 0.48 |

| 8 | A-549 | 0.82 |

| 9 | SMMC-7721 | 0.26 |

| 3 | SW480 | 0.99 |

These values suggest that certain derivatives possess strong inhibitory effects on cancer cell proliferation, making them candidates for further development in cancer therapies .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in tumor progression, including matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

- Cytokine Modulation : The presence of the nitro group may enhance the compound's ability to modulate inflammatory cytokines, potentially reducing tumor-associated inflammation .

- Cell Cycle Arrest : Some benzophenone derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study evaluated the cytotoxic effects of various benzophenones on human cancer cell lines, including HL-60 (promyelocytic leukemia), A-549 (lung cancer), and SW480 (colon cancer). The results demonstrated that certain derivatives could effectively inhibit cell growth at low concentrations, supporting their potential as therapeutic agents.

Study Highlights:

- Cell Lines Tested : HL-60, A-549, SMMC-7721, MDA-MB-231, SW480.

- Strongest Activity : Compounds exhibiting IC50 values below 1 μM were classified as having very strong antitumor activity.

属性

IUPAC Name |

2-bromo-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZJZGVAIGKLRF-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。